molecular formula C8H11N<br>C8H11N<br>(CH3)2C6H3NH2 B050824 3,4-Dimethylaniline CAS No. 95-64-7

3,4-Dimethylaniline

Cat. No.: B050824
CAS No.: 95-64-7
M. Wt: 121.18 g/mol
InChI Key: DOLQYFPDPKPQSS-UHFFFAOYSA-N
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Description

3,4-Dimethylaniline, also known as 3,4-xylidine, is an organic compound with the molecular formula C8H11N. It is a derivative of aniline, where the hydrogen atoms at the 3 and 4 positions on the benzene ring are replaced by methyl groups. This compound is a crystalline solid with a melting point of 51°C and a boiling point of 226°C . It is used in the production of various chemicals, including dyes, pesticides, and vitamin B2.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethylaniline can be synthesized through several methods:

Industrial Production Methods: Industrially, this compound is produced by the reduction of the corresponding nitro compound or by the amination of bromoxylene. The reaction conditions typically involve high temperatures and pressures, and the use of catalysts to enhance the reaction rate and yield .

Chemical Reactions Analysis

3,4-Dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with catalysts like platinum or Raney nickel.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products:

Scientific Research Applications

3,4-Dimethylaniline has several scientific research applications:

Comparison with Similar Compounds

3,4-Dimethylaniline can be compared with other dimethylaniline isomers:

    2,3-Dimethylaniline: This isomer has methyl groups at the 2 and 3 positions on the benzene ring.

    2,4-Dimethylaniline: This isomer has methyl groups at the 2 and 4 positions.

    2,5-Dimethylaniline: This isomer has methyl groups at the 2 and 5 positions.

    2,6-Dimethylaniline: This isomer has methyl groups at the 2 and 6 positions.

    3,5-Dimethylaniline: This isomer has methyl groups at the 3 and 5 positions.

Uniqueness: this compound is unique due to its specific substitution pattern, which affects its chemical reactivity and physical properties. This uniqueness makes it suitable for specific applications in the synthesis of dyes, pharmaceuticals, and other chemicals .

Properties

IUPAC Name

3,4-dimethylaniline
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InChI

InChI=1S/C8H11N/c1-6-3-4-8(9)5-7(6)2/h3-5H,9H2,1-2H3
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InChI Key

DOLQYFPDPKPQSS-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=C(C=C1)N)C
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Molecular Formula

C8H11N, Array
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DSSTOX Substance ID

DTXSID3026308
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Molecular Weight

121.18 g/mol
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Physical Description

3,4-xylidine appears as pale brown crystals or off-white solid. (NTP, 1992), Dry Powder, WHITE SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR.
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Boiling Point

442 °F at 760 mmHg (NTP, 1992), 228 °C @ 760 MM HG, 228 °C
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Flash Point

209 °F (NTP, 1992), 98 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Sol in ether, petroleum, Very soluble in ligroin; soluble in ether; slightly soluble in chloroform and water., Soluble in aromatic solvents., Solubility in water, g/100ml at 22 °C: 0.38
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Density

1.076 at 64 °F (NTP, 1992) - Denser than water; will sink, 1.076 @ 18 °C, Relative density (water = 1): 1.07
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Vapor Density

Relative vapor density (air = 1): 4.19
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Vapor Pressure

Vapor pressure, Pa at 25 °C: 4
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Color/Form

Plates of prisms from petroleum ether, Crystalline solid

CAS No.

95-64-7
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Melting Point

124 °F (NTP, 1992), 51 °C
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Synthesis routes and methods I

Procedure details

Reaction starting from 3,4-dimethyl-1-nitrobenzene 40.32 g (266.6 mmol) of 3,4-dimethyl-1-nitrobenzene and 22 g of Raney nickel were hydrogenated in 200 ml of methanol at 55° C. and 5 bar of H2 pressure for 2 h. According to analysis by gas chromatography, the hydrogenation to 3,4-dimethylaniline gave no byproducts. A further 22 g of Raney nickel were then added to the mixture. 40 g of 100% pure ribose and 1.0 g of boric acid, made up to 360 ml with methanol, were then pumped in over 4 h at 5 bar H2 pressure at 55° C. The reaction mixture was maintained at 5 bar H2 pressure and 55° C. for a further 2 h. The catalyst was then separated off at 60° C. on a hot suction filter. The mother liquor was concentrated to 350 g, and 350 g of hot water were then added. The reaction mixture obtained was cooled down and then stirred at room temperature for 1 h and in an ice-water bath for 3 h. The crystals obtained were filtered off with suction, washed with 50 ml each of cold water and cold methanol and dried. 58.5 g were obtained, corresponding to 86% of theory ([α]D25 =-37.2).
Quantity
40.32 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
22 g
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a 200-ml autoclave were placed 35 grams (0.163 moles) of anhydrous sodium 4-o-xylene sulfonate, 14 grams (0.35 mole) of sodium amide and 120 ml of liquid ammonia in the same manner as in Example 1. The resultant mixture was heated at 120° to 125° C for 15 hours. The reaction pressure in the autoclave was 90 to 100 atm. during the reaction. After the ammonia was removed, 15 ml of methanol was added to the reaction mixture for solvolysis. Thereafter 500 ml of water was added to the product and the mixture was treated in the same manner as in Example 1, whereby 17.4 grams of 3,4-xylidine boiling at 112° C/22 mm Hg was obtained. Yield was 88.1%.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
liquid
Quantity
120 mL
Type
solvent
Reaction Step Five
Yield
88.1%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethylaniline
Reactant of Route 2
3,4-Dimethylaniline
Reactant of Route 3
3,4-Dimethylaniline
Reactant of Route 4
3,4-Dimethylaniline
Reactant of Route 5
3,4-Dimethylaniline
Reactant of Route 6
3,4-Dimethylaniline

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